molecular formula C18H35NO2 B14398172 1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine CAS No. 89857-76-1

1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine

Cat. No.: B14398172
CAS No.: 89857-76-1
M. Wt: 297.5 g/mol
InChI Key: OWQNVZLPLHQAKI-UHFFFAOYSA-N
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Description

1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine is a complex organic compound that features a dioxolane ring fused with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine typically involves the formation of the dioxolane ring followed by its attachment to the pyrrolidine moiety. One common method involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . This is followed by a nucleophilic substitution reaction to attach the pyrrolidine group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. Catalysts like Lewis acids can be employed to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminium hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group, preventing unwanted reactions at certain sites. The pyrrolidine moiety can interact with biological receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Uniqueness: 1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine is unique due to its specific combination of a dioxolane ring and a pyrrolidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

CAS No.

89857-76-1

Molecular Formula

C18H35NO2

Molecular Weight

297.5 g/mol

IUPAC Name

1-[(2-methyl-2-nonyl-1,3-dioxolan-4-yl)methyl]pyrrolidine

InChI

InChI=1S/C18H35NO2/c1-3-4-5-6-7-8-9-12-18(2)20-16-17(21-18)15-19-13-10-11-14-19/h17H,3-16H2,1-2H3

InChI Key

OWQNVZLPLHQAKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1(OCC(O1)CN2CCCC2)C

Origin of Product

United States

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